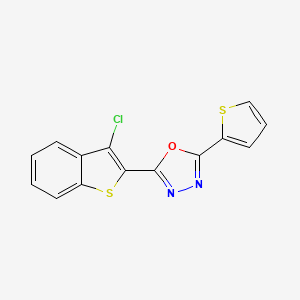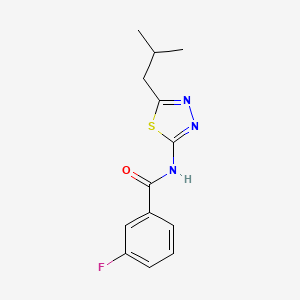![molecular formula C11H11N3O2 B5515997 2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A variety of methods have been developed for the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives. One approach involves a three-component reaction of arylaldehydes, 4-phenylurazole, and malononitrile, catalyzed by mild Brønsted basic ionic liquids such as 2-hydroxyethylammonium formate and acetate under solvent-free conditions at room temperature, yielding good product yields. This method emphasizes the reusability of catalysts and environmental friendliness (Shaterian & Kangani, 2013). Additionally, an efficient synthesis utilizing an electrochemical cell with sodium bromide as an electrolyte has been reported, offering benefits like short reaction times and high yields without the need for a catalyst (Khandan-Barani et al., 2016).
Molecular Structure Analysis
The molecular structure of these derivatives has been explored through various analytical techniques. Zeolite-catalyzed synthesis methods have provided insights into the cytotoxic effects of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives against different cancer cell lines, revealing their potential as anti-breast cancer agents. These studies highlight the structural features that contribute to their biological activity (Nejat et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione and its derivatives are diverse. For instance, the compound acts efficiently in oxidation reactions of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions (Zolfigol et al., 2006). Moreover, nano-ZnO has been identified as a potent catalyst for synthesizing pyrazolo[1,2-a][1,2,4]triazole-1,3-diones, highlighting the efficiency and environmental advantages of this method (Azarifar, Nejat-Yami, & Azarifar, 2013).
Physical Properties Analysis
The physical properties of this compound derivatives are closely related to their structural attributes. These properties are crucial for understanding the compound's stability, solubility, and potential applications in various fields. Research focusing specifically on the physical properties of this compound is sparse but can be inferred from synthesis and application studies.
Chemical Properties Analysis
The chemical properties, including reactivity and functional group behavior, of these derivatives are influenced by their unique molecular structure. Studies have explored their reactions with other chemical entities, demonstrating their versatility as intermediates in the synthesis of more complex molecules with potential biological activities (Gupta, Saluja, & Khurana, 2016).
作用機序
Safety and Hazards
将来の方向性
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
特性
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-10-12-7-4-8-13(12)11(16)14(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBANSQWKBOBYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)N(C(=O)N2C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)
![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)
![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)
![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)
![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)

![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)
![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
